molecular formula C17H11F2N3OS2 B2633153 (E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 941991-11-3

(E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide

Cat. No.: B2633153
CAS No.: 941991-11-3
M. Wt: 375.41
InChI Key: YHNUSZCVLDDVGT-HEHNFIMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is a benzothiazole-derived compound featuring a carboxamide linkage and a substituted benzo[d]thiazol-2(3H)-ylidene moiety. The molecule’s E-configuration ensures spatial alignment of functional groups, optimizing interactions with biological targets. Key structural features include the 3-ethyl group, which enhances lipophilicity, and 4,6-difluoro substitutions, which modulate electronic properties and metabolic stability.

Properties

IUPAC Name

N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2N3OS2/c1-2-22-14-10(19)7-9(18)8-13(14)25-17(22)21-15(23)16-20-11-5-3-4-6-12(11)24-16/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNUSZCVLDDVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=NC4=CC=CC=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by recent research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

IUPAC Name (E)N(3ethyl4,6difluorobenzo[d]thiazol2(3H)ylidene)benzo[d]thiazole2carboxamide\text{IUPAC Name }this compound

Key Features:

  • Contains a benzothiazole core, which is known for its bioactivity.
  • The presence of difluoro and ethyl substituents enhances its chemical stability and potential lipophilicity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including those related to our compound. For instance, certain thiazole derivatives have shown effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 6.25 μg/mL .

Table 1: Antimicrobial Activity of Related Thiazole Derivatives

CompoundBacterial StrainMIC (μg/mL)
Compound 16E. coli1.56
Compound 16S. aureus6.25
Compound 20P. aeruginosa5.00

Anticancer Activity

The potential anticancer properties of thiazole derivatives have been extensively studied. For example, compounds with similar structural features to our target compound exhibited significant cytotoxic effects on cancer cell lines such as Jurkat and HT-29, with IC50 values less than that of standard drugs like doxorubicin .

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (μg/mL)
Compound 9Jurkat1.61
Compound 10HT-291.98
Compound 13Jurkat & HT-29< Doxorubicin

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Protein Synthesis : Similar thiazole compounds have been shown to inhibit essential protein synthesis in bacteria.
  • Interference with DNA Replication : The compound may interact with DNA or enzymes involved in replication, leading to cell death.
  • Apoptosis Induction : In cancer cells, certain derivatives induce apoptosis through interactions with Bcl-2 proteins .

Case Studies

A notable case study involved the evaluation of a series of thiazole derivatives for their anti-inflammatory properties via CB2 receptor agonism. Compounds showed high selectivity towards CB2 receptors with binding affinities in the picomolar range . The structure-activity relationship (SAR) indicated that modifications on the benzothiazole ring significantly influenced biological activity.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to (E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have been studied for their effectiveness against various bacterial strains and fungi. The mechanism often involves interference with microbial metabolic processes, leading to cell death or inhibition of growth .

Anticancer Potential

Benzothiazole derivatives have shown promise as anticancer agents. Studies have demonstrated that compounds within this class can inhibit the proliferation of cancer cell lines, including breast, colon, and ovarian cancers. The activity is often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in tumor growth .

Case Study:
A study involving a similar benzothiazole compound showed that it could significantly inhibit the growth of human-derived tumor cell lines at nanomolar concentrations. The metabolic pathways involved were also explored, revealing that certain transformations led to the generation of cytotoxic metabolites .

Water Treatment

Recent studies have explored the use of benzothiazole compounds in water treatment processes. Specifically, the removal efficiency of benzothiazoles from wastewater has been investigated using treatment wetlands and photocatalytic methods. The integration of these methods resulted in high removal rates of benzothiazoles, showcasing their potential for environmental remediation .

Summary Table of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against bacteria and fungi; disrupts metabolic processes
Anticancer PotentialInhibits growth of various cancer cell lines; induces apoptosis
Water TreatmentHigh removal efficiency from wastewater using treatment wetlands

Comparison with Similar Compounds

Table 1: Substituent and Physicochemical Comparisons

Compound Name Substituents Molecular Weight Density (g/cm³) Predicted pKa Core Structure
Target Compound 3-ethyl, 4,6-difluoro Not Provided Not Provided Not Provided Benzothiazole-carboxamide
(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide 6-acetamido, 3-methyl 382.46 1.49 13.84 Benzothiazole-carboxamide
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide 6-trifluoromethyl, phenylacetamide Not Provided Not Provided Not Provided Benzothiazole-acetamide
I8: 2-((E)-4-fluorostyryl)-1-methyl-4-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide 4-fluorostyryl, 3-methylbenzothiazole Not Provided Not Provided Not Provided Quinolinium-benzothiazole

Key Observations :

  • Electron Effects: The 4,6-difluoro substitutions introduce electron-withdrawing effects, which may improve metabolic stability relative to non-fluorinated analogs like the phenylacetamide derivative in .
  • Ionicity: Quinolinium-based analogs (e.g., I8 in ) are cationic, whereas the target compound is neutral, suggesting differences in solubility and target engagement.

Structural and Crystallographic Considerations

  • Hydrogen Bonding : The triazole-thione derivative in forms hexamers via N–H···S bonds, whereas the target compound’s benzothiazole rings may engage in π-π stacking or halogen bonding (via fluorine), influencing crystallinity and solubility.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2-ylidene)benzothiazole-2-carboxamide?

  • Methodology : The compound can be synthesized via multi-step reactions involving:

  • Amidation : Coupling benzothiazole-2-carboxylic acid derivatives with amines (e.g., 3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-amine) using activating agents like EDCI/HOBt or DCC .
  • Condensation : Formation of the imine (E-configuration) via base-mediated elimination, as seen in analogous thiazole carboxamide syntheses (e.g., method A in , yielding 57–78% for similar structures) .
    • Characterization : Confirm structure via ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 7.5–8.5 ppm for fluorinated benzothiazoles) and ESI-MS (e.g., [M+H]+ peaks matching calculated molecular weights) .

Q. How can researchers verify the stereochemical integrity (E/Z configuration) of the imine bond?

  • Methodology :

  • NMR Analysis : NOESY or ROESY experiments to detect spatial proximity between the ethyl group and adjacent protons, confirming the E-configuration .
  • X-ray Crystallography : Resolve crystal structures (as in for related thiadiazoles) to unambiguously assign geometry .

Advanced Research Questions

Q. What strategies optimize reaction yields for analogs with bulky substituents (e.g., 3-ethyl-4,6-difluoro groups)?

  • Methodology :

  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of fluorinated intermediates .
  • Catalysis : Copper iodide (CuI) and ligands (e.g., (S)-proline) improve coupling efficiency in azide-alkyne cycloadditions for related thiazoles .
  • Purification : Silica gel chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization to isolate high-purity products (>95% by HPLC) .

Q. How do fluorinated substituents (4,6-difluoro) influence electronic properties and binding affinity in target interactions?

  • Methodology :

  • Computational Modeling : DFT calculations (e.g., Gaussian 09) to analyze electron-withdrawing effects of fluorine on the benzothiazole ring, enhancing electrophilicity at the carboxamide group .
  • SAR Studies : Compare bioactivity of fluorinated vs. non-fluorinated analogs (e.g., antimicrobial assays in ) to correlate substituent effects with potency .

Q. What analytical challenges arise in detecting degradation products under physiological conditions?

  • Methodology :

  • LC-MS/MS : Monitor hydrolytic cleavage of the imine bond (e.g., simulate gastric fluid at pH 1–3) using reverse-phase C18 columns and fragmentation patterns .
  • Stability Studies : Accelerated thermal degradation (40–60°C) to identify major impurities (e.g., free carboxylic acids or amine byproducts) .

Methodological Challenges and Solutions

Q. How to resolve contradictions in bioactivity data between in vitro and in vivo models?

  • Approach :

  • Metabolic Profiling : Use microsomal assays (e.g., rat liver S9 fraction) to identify rapid clearance or inactivation pathways .
  • Formulation Adjustments : Encapsulate the compound in PEGylated liposomes to enhance bioavailability, as demonstrated for thiazole-based anticancer agents .

Q. What techniques validate target engagement in enzyme inhibition assays?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) between the compound and purified enzyme targets (e.g., kinases or proteases) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in live cells after compound treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.